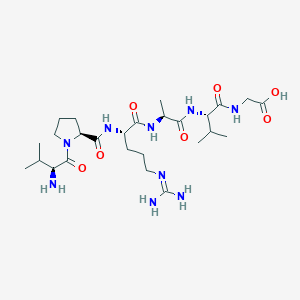![molecular formula C16H10N8O4S2 B12575338 4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid CAS No. 195609-94-0](/img/structure/B12575338.png)
4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a disulfide linkage connecting two tetrazole rings, which are further attached to benzoic acid moieties. The presence of tetrazole rings and disulfide bonds makes it an interesting subject for research in materials science and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid typically involves the following steps:
Formation of Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions.
Disulfide Bond Formation: The disulfide linkage is introduced by oxidizing thiol precursors using oxidizing agents such as hydrogen peroxide or iodine.
Attachment to Benzoic Acid: The final step involves coupling the tetrazole-disulfide intermediate with benzoic acid derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling Reagents: EDCI, DMAP.
Major Products
Oxidation Products: Sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted tetrazoles.
Wissenschaftliche Forschungsanwendungen
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid has several scientific research applications:
Materials Science: It is used as a linker in the construction of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Coordination Chemistry: The compound’s unique structure allows it to form stable complexes with various metal ions, making it useful in studying coordination chemistry.
Biological Applications: The tetrazole rings and disulfide bonds can interact with biological molecules, potentially leading to applications in drug delivery and molecular recognition.
Wirkmechanismus
The mechanism of action of 4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid involves its ability to form stable complexes with metal ions. The tetrazole rings and disulfide bonds provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the properties of the metal ions and the overall complex, leading to various applications in materials science and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid: Unique due to its disulfide linkage and tetrazole rings.
4,4’-{Diethynylanthracene-9,10-diyl}dibenzoic acid: Features ethynyl groups instead of disulfide bonds.
4,4’-{1,2-Diphenylethene-1,2-diyl}dibenzoic acid: Contains diphenylethene moieties instead of tetrazole rings.
Eigenschaften
CAS-Nummer |
195609-94-0 |
|---|---|
Molekularformel |
C16H10N8O4S2 |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
4-[5-[[1-(4-carboxyphenyl)tetrazol-5-yl]disulfanyl]tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H10N8O4S2/c25-13(26)9-1-5-11(6-2-9)23-15(17-19-21-23)29-30-16-18-20-22-24(16)12-7-3-10(4-8-12)14(27)28/h1-8H,(H,25,26)(H,27,28) |
InChI-Schlüssel |
AGWXWFSOKUYDRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)SSC3=NN=NN3C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)




![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)


![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)


![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
